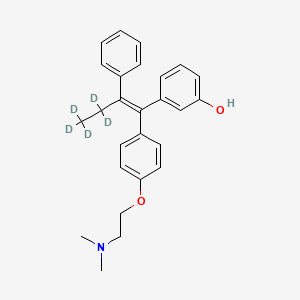

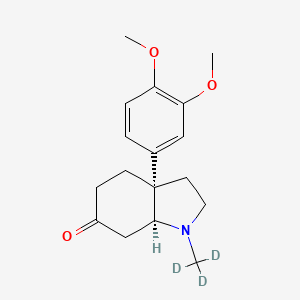

Mesembrine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mesembrine-d3 is a deuterated form of mesembrine, an alkaloid found in the plant Sceletium tortuosum, commonly known as kanna. Mesembrine is known for its psychoactive properties and has been traditionally used for its mood-enhancing effects. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of mesembrine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mesembrine involves several steps, including the construction of the bicyclic ring system and the introduction of the quaternary carbon. One of the key steps in the synthesis is the Diels-Alder reaction, which forms the six-membered ketone ring. This is followed by α-allylation to introduce the quaternary carbon and a conjugate addition reaction to close the five-membered ring .

Industrial Production Methods

Industrial production of mesembrine typically involves the extraction of the alkaloid from Sceletium tortuosum using Soxhlet extraction. The plant material is subjected to solvent extraction, and the resulting extract is purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

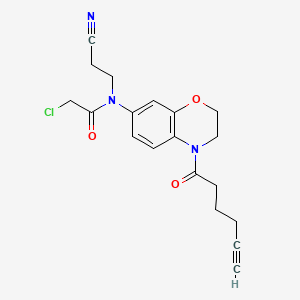

Mesembrine undergoes several types of chemical reactions, including:

Oxidation: Mesembrine can be oxidized to form mesembrenone.

Reduction: Reduction of mesembrine can yield mesembranol.

Substitution: Mesembrine can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

Oxidation: Mesembrenone

Reduction: Mesembranol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mesembrine-d3 is used in various scientific research applications, including:

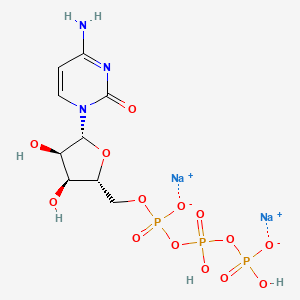

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of mesembrine.

Neuropharmacology: Investigating the effects of mesembrine on the central nervous system, particularly its role as a serotonin reuptake inhibitor and phosphodiesterase 4 inhibitor.

Analytical Chemistry: Used as an internal standard in mass spectrometry to quantify mesembrine levels in biological samples.

Mechanism of Action

Mesembrine acts primarily as a serotonin reuptake inhibitor, which increases the levels of serotonin in the synaptic cleft and enhances mood. It also inhibits phosphodiesterase 4, which leads to increased levels of cyclic adenosine monophosphate (cAMP) and has anti-inflammatory effects. These actions contribute to its antidepressant and anxiolytic properties .

Comparison with Similar Compounds

Similar Compounds

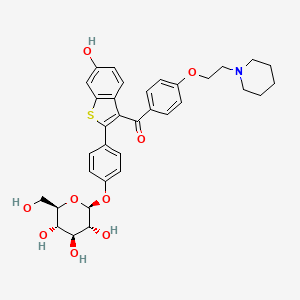

Mesembrenone: An oxidized form of mesembrine with similar psychoactive properties.

Mesembranol: A reduced form of mesembrine with potential therapeutic effects.

Δ7-Mesembrenone: A structurally similar compound with a double bond between C7 and C7a.

Tortuosamine: Another alkaloid found in Sceletium tortuosum with similar pharmacological effects.

Uniqueness

Mesembrine-d3 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that allows for precise tracking and quantification in mass spectrometry .

Properties

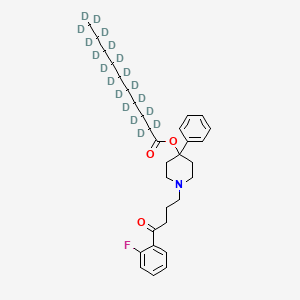

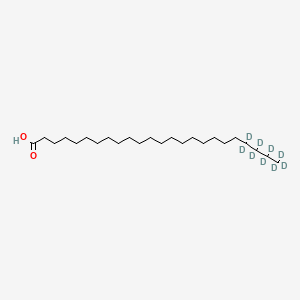

Molecular Formula |

C17H23NO3 |

|---|---|

Molecular Weight |

292.39 g/mol |

IUPAC Name |

(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-(trideuteriomethyl)-2,3,4,5,7,7a-hexahydroindol-6-one |

InChI |

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1/i1D3 |

InChI Key |

DAHIQPJTGIHDGO-UXJJITADSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]2([C@@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)